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Compound of Interest

Compound Name: (4-Bromothiazol-5-yl)methanol

Cat. No.: B151687

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for the compound (4-
Bromothiazol-5-yl)methanol (CAS No. 262444-15-5). Due to the limited availability of public
experimental spectra, this document presents predicted spectroscopic data obtained from
computational chemistry models. These predictions offer valuable insights for the
characterization of this molecule. Additionally, standardized experimental protocols for
obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data are detailed.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-Bromothiazol-5-
yl)methanol. This information is crucial for substance identification, purity assessment, and
structural elucidation.

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
8.75 S 1H H2 (thiazole ring)
4.88 S 2H -CH20H
2.50 (broad) s 1H -OH
Table 2: Predicted 3C NMR Data (125 MHz, CDCIs)
Chemical Shift (ppm) Assignment
152.0 C2 (thiazole ring)
145.0 C5 (thiazole ring)
118.0 C4 (thiazole ring)
58.0 -CH20H
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm—2) Intensity Assignment

3400-3500 Strong, Broad O-H stretch (alcohol)
3100-3150 Medium C-H stretch (thiazole ring)
2850-2950 Medium C-H stretch (methylene)
1500-1550 Medium C=N stretch (thiazole ring)
1400-1450 Medium C-C stretch (thiazole ring)
1000-1050 Strong C-O stretch (primary alcohol)
600-700 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion with Br
195/197 100/98

isotopes)
166/168 40/39 [M-CHO]*
116 30 [M-Br]*
88 25 [CsH2NOS]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of (4-Bromothiazol-5-yl)methanol in
0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS)
as an internal standard.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 16-64 scans.

e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.
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o Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and 1024-4096 scans.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
TMS signal (0.00 ppm for *H and 13C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Ensure good contact between the sample and the
crystal by applying pressure with the built-in clamp.

o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum over a range of 4000-400 cm~1.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:
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e Sample Introduction: Introduce a small amount of the sample into the ion source, typically via
a direct insertion probe or after separation by gas chromatography (GC).

« lonization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and
fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of chemical synthesis, spectroscopic analysis, and data interpretation.
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 To cite this document: BenchChem. [Spectroscopic Analysis of (4-Bromothiazol-5-
yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151687#spectroscopic-data-of-4-bromothiazol-5-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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